1-(azepan-1-yl)-2-(5-chloro-1H-indol-1-yl)ethanone
Description
1-(Azepan-1-yl)-2-(5-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound featuring an azepane (7-membered saturated nitrogen ring) linked via a ketone bridge to a 5-chloro-substituted indole moiety. The compound’s unique combination of azepane and chloroindole groups distinguishes it from simpler indole derivatives, influencing its electronic, steric, and pharmacokinetic profiles.
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-(5-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C16H19ClN2O/c17-14-5-6-15-13(11-14)7-10-19(15)12-16(20)18-8-3-1-2-4-9-18/h5-7,10-11H,1-4,8-9,12H2 |
InChI Key |
RJWUGVSBYNJBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Biological Activity
1-(azepan-1-yl)-2-(5-chloro-1H-indol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been the focus of various studies aimed at understanding its pharmacological effects, particularly in cancer treatment and enzyme inhibition.
The molecular formula of 1-(azepan-1-yl)-2-(5-chloro-1H-indol-1-yl)ethanone is with a molecular weight of 236.7 g/mol. Its structure includes an azepane ring and an indole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN₂O |
| Molecular Weight | 236.7 g/mol |
| CAS Number | 52227-33-5 |
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including 1-(azepan-1-yl)-2-(5-chloro-1H-indol-1-yl)ethanone, in targeting cancer cell lines. The compound has shown promising results in inhibiting the proliferation of MCT1-expressing cancer cells, such as A-549 and MCF-7 cells. The mechanism involves the inhibition of monocarboxylate transporter 1 (MCT1), which is crucial for cancer cell metabolism.
In a comparative study, the half-maximal inhibitory concentration (IC50) values were determined for various indole derivatives:
| Compound | IC50 (µM) |
|---|---|
| 1-(azepan-1-yl)-2-(5-chloro-1H-indol-1-yl)ethanone | TBD |
| Reference Compound | 25.0 ± 0.4 |
The antiproliferative activity was assessed using the MTT assay, indicating that the compound effectively reduces cell viability in a dose-dependent manner.
Enzyme Inhibition
The compound has also been studied for its effects on cyclooxygenase enzymes (COX). Research indicates that indole derivatives can serve as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, particularly COX-2, which is implicated in inflammatory processes.
The proposed mechanism for the anticancer effects involves disrupting metabolic pathways essential for tumor growth. By inhibiting MCT1, the compound limits lactate and pyruvate influx into cells, thus starving them of necessary substrates for energy production.
Case Studies
A notable case study involved the synthesis and evaluation of several indole derivatives, including our compound of interest. The study demonstrated significant reductions in tumor growth in vivo when administered to animal models bearing xenograft tumors.
Study Overview:
- Objective : To evaluate the efficacy of indole derivatives on tumor growth.
- Method : Administration of varying doses to mice models.
Results :
The treated group showed a marked decrease in tumor size compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Antimalarial Potency: Thioether-linked indole derivatives (e.g., 5-Cl/4-BrPh and 5-NO₂/4-NO₂Ph) exhibit superior antimalarial activity compared to chloroquine (pIC₅₀ = 7.5528) . Nitro groups enhance potency, likely due to increased electron-withdrawing effects improving target binding.
- Role of Azepane : Azepane-containing analogs (e.g., target compound and ) lack reported activity data but may offer improved metabolic stability due to the larger, flexible nitrogen ring compared to pyrrolidine or piperidine analogs.
- Sulfonyl vs.
Pharmacological and Structural Insights
- Microbiological Reduction : α-Azole ketones (e.g., ) demonstrate enantioselective reduction behavior, suggesting chiral centers in analogs could influence activity.
- Forensic Relevance: Cathinone derivatives with indole backbones (e.g., ) highlight the importance of structural characterization to distinguish psychoactive analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
